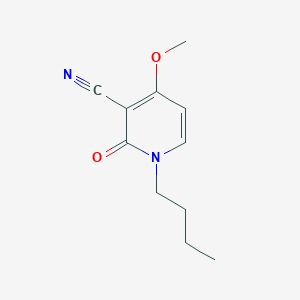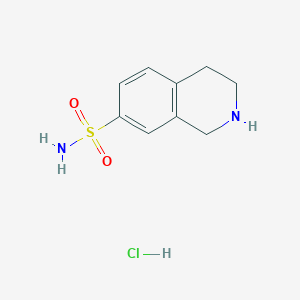
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride typically involves the sulfonation of 1,2,3,4-tetrahydroisoquinoline followed by amination. The reaction conditions often include the use of sulfonyl chlorides and amines under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to inhibition or activation of certain enzymes and receptors. This can result in various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the sulfonyl group.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative with different reactivity and biological activities.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A methoxy-substituted derivative with unique pharmacological properties.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13ClN2O2S |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroisoquinoline-7-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-14(12,13)9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2,(H2,10,12,13);1H |
Clé InChI |
HFODCIWEQMGWCT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C=CC(=C2)S(=O)(=O)N.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

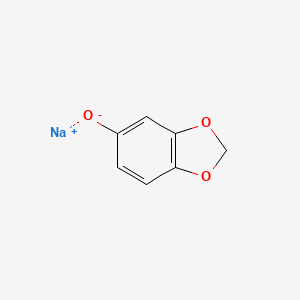


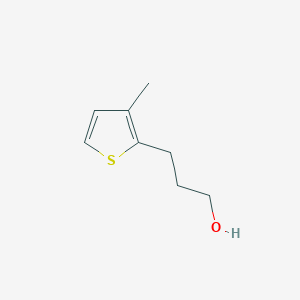
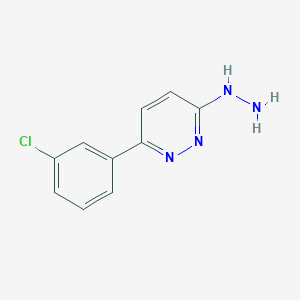

![4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE](/img/structure/B8708466.png)
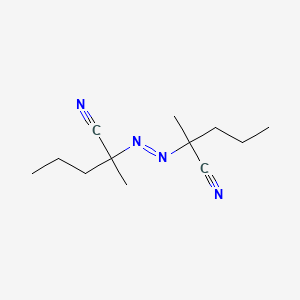
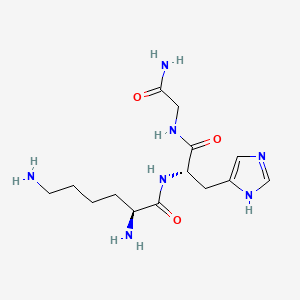
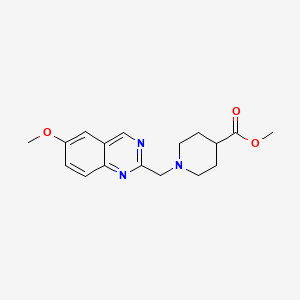

amine](/img/structure/B8708496.png)
